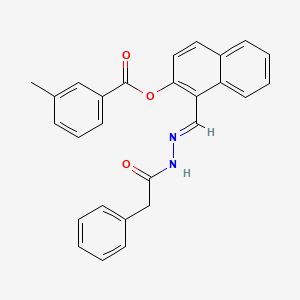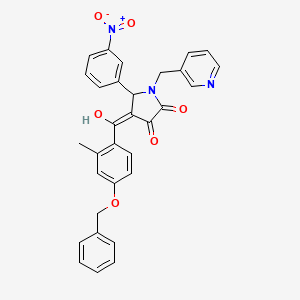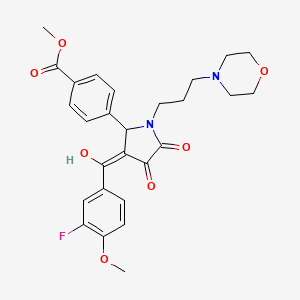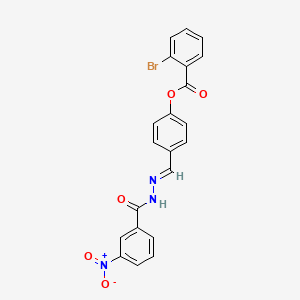
1-(2-(Phenylacetyl)carbohydrazonoyl)-2-naphthyl 3-methylbenzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2-(Phenylacetyl)carbohydrazonoyl)-2-naphthyl 3-methylbenzoate is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that combines a phenylacetyl group, a carbohydrazonoyl moiety, a naphthyl ring, and a methylbenzoate ester. Its intricate molecular architecture makes it a subject of interest for researchers in chemistry, biology, and materials science.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-(Phenylacetyl)carbohydrazonoyl)-2-naphthyl 3-methylbenzoate typically involves multiple steps, starting with the preparation of intermediate compounds. A common synthetic route includes:
-
Formation of Phenylacetyl Hydrazone:
- React phenylacetic acid with hydrazine hydrate to form phenylacetyl hydrazone.
- Reaction conditions: Reflux in ethanol, followed by cooling and crystallization.
-
Coupling with 2-Naphthylamine:
- The phenylacetyl hydrazone is then coupled with 2-naphthylamine in the presence of a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
- Reaction conditions: Room temperature, in a suitable solvent like dichloromethane.
-
Esterification with 3-Methylbenzoic Acid:
- The final step involves esterification of the coupled product with 3-methylbenzoic acid using a catalyst such as sulfuric acid.
- Reaction conditions: Reflux in toluene, followed by purification through recrystallization.
Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic route to enhance yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and scaling up the process to meet industrial demands.
Analyse Des Réactions Chimiques
Types of Reactions: 1-(2-(Phenylacetyl)carbohydrazonoyl)-2-naphthyl 3-methylbenzoate can undergo various chemical reactions, including:
Oxidation: The phenylacetyl group can be oxidized to form corresponding carboxylic acids.
Reduction: The carbohydrazonoyl moiety can be reduced to form hydrazine derivatives.
Substitution: The naphthyl ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO₄) in acidic medium.
Reduction: Sodium borohydride (NaBH₄) in methanol.
Substitution: Nitration using a mixture of concentrated nitric acid and sulfuric acid.
Major Products:
- Oxidation of the phenylacetyl group yields phenylacetic acid derivatives.
- Reduction of the carbohydrazonoyl moiety produces hydrazine derivatives.
- Substitution on the naphthyl ring results in various substituted naphthyl compounds.
Chemistry:
- Used as a precursor in the synthesis of more complex organic molecules.
- Acts as a ligand in coordination chemistry for the formation of metal complexes.
Biology:
- Investigated for its potential as an enzyme inhibitor due to its carbohydrazonoyl group.
- Studied for its interactions with biological macromolecules like proteins and nucleic acids.
Medicine:
- Explored for its potential anti-inflammatory and anti-cancer properties.
- Evaluated for its ability to cross the blood-brain barrier, making it a candidate for neurological drug development.
Industry:
- Utilized in the development of advanced materials, such as organic semiconductors.
- Employed in the synthesis of dyes and pigments due to its aromatic structure.
Mécanisme D'action
The mechanism of action of 1-(2-(Phenylacetyl)carbohydrazonoyl)-2-naphthyl 3-methylbenzoate involves its interaction with specific molecular targets. The carbohydrazonoyl group can form hydrogen bonds with active sites of enzymes, inhibiting their activity. Additionally, the aromatic rings can engage in π-π interactions with biological macromolecules, affecting their function. The compound’s ability to modulate signaling pathways and gene expression is also under investigation.
Comparaison Avec Des Composés Similaires
- 1-(2-(Phenylacetyl)carbohydrazonoyl)-2-naphthyl benzoate
- 1-(2-(Phenylacetyl)carbohydrazonoyl)-2-naphthyl 4-methylbenzoate
- 1-(2-(Phenylacetyl)carbohydrazonoyl)-2-naphthyl 2-methylbenzoate
Comparison:
- Structural Differences: The position and type of substituents on the benzoate ester affect the compound’s reactivity and interaction with biological targets.
- Reactivity: Substituents can influence the compound’s stability and the types of reactions it undergoes.
- Applications: Variations in structure can lead to differences in biological activity and potential applications in medicine and industry.
1-(2-(Phenylacetyl)carbohydrazonoyl)-2-naphthyl 3-methylbenzoate stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Propriétés
Numéro CAS |
765284-57-9 |
|---|---|
Formule moléculaire |
C27H22N2O3 |
Poids moléculaire |
422.5 g/mol |
Nom IUPAC |
[1-[(E)-[(2-phenylacetyl)hydrazinylidene]methyl]naphthalen-2-yl] 3-methylbenzoate |
InChI |
InChI=1S/C27H22N2O3/c1-19-8-7-12-22(16-19)27(31)32-25-15-14-21-11-5-6-13-23(21)24(25)18-28-29-26(30)17-20-9-3-2-4-10-20/h2-16,18H,17H2,1H3,(H,29,30)/b28-18+ |
Clé InChI |
RNZWPWMILQDCJL-MTDXEUNCSA-N |
SMILES isomérique |
CC1=CC(=CC=C1)C(=O)OC2=C(C3=CC=CC=C3C=C2)/C=N/NC(=O)CC4=CC=CC=C4 |
SMILES canonique |
CC1=CC(=CC=C1)C(=O)OC2=C(C3=CC=CC=C3C=C2)C=NNC(=O)CC4=CC=CC=C4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-{[(E)-(3-fluorophenyl)methylidene]amino}-5-(3-pyridinyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B12028344.png)
![2-[(3-Ethyl-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-D]pyrimidin-2-YL)sulfanyl]-N-(4-isopropylphenyl)acetamide](/img/structure/B12028346.png)


![4-(4-Butoxy-3-methylbenzoyl)-5-(3,4-dichlorophenyl)-3-hydroxy-1-[3-(4-morpholinyl)propyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B12028359.png)
![(3Z)-3-(4-oxo-2-[2-(trifluoromethyl)anilino]-1,3-thiazol-5(4H)-ylidene)-1,3-dihydro-2H-indol-2-one](/img/structure/B12028371.png)
![2-{[4-(4-chlorophenyl)-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-(2-nitrophenyl)methylidene]acetohydrazide](/img/structure/B12028375.png)
![N-(2-bromo-4,6-difluorophenyl)-2-{[4-ethyl-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B12028379.png)
![2-Ethoxy-4-[(E)-(2-(4-methylphenyl)-6-oxo[1,3]thiazolo[3,2-B][1,2,4]triazol-5(6H)-ylidene)methyl]phenyl acetate](/img/structure/B12028386.png)

![N-(4-chloro-2-methylphenyl)-2-{[3-(4-chlorophenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}acetamide](/img/structure/B12028395.png)
![2-{[5-(4-bromophenyl)-4-(2-methyl-2-propenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-phenylmethylidene]acetohydrazide](/img/structure/B12028417.png)


